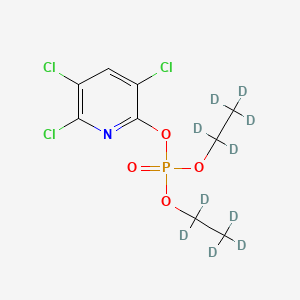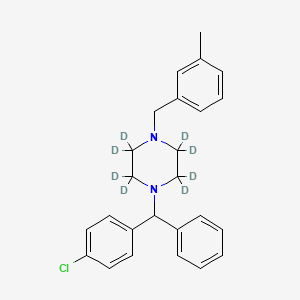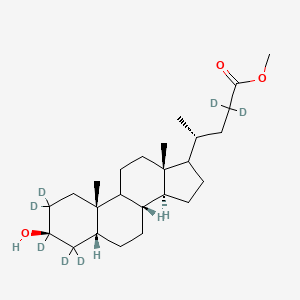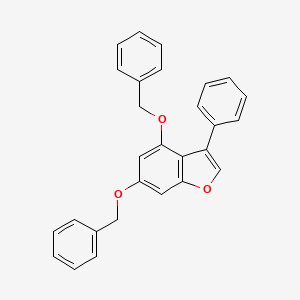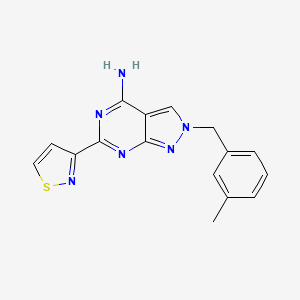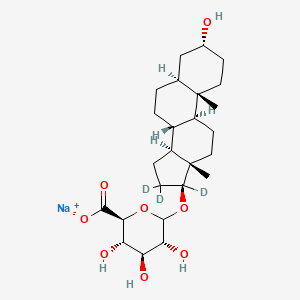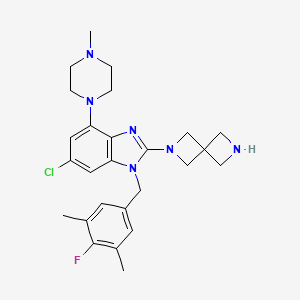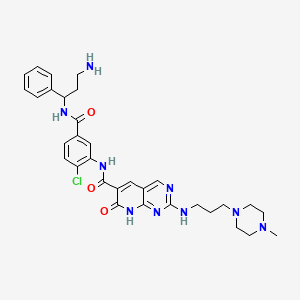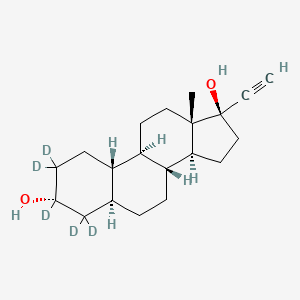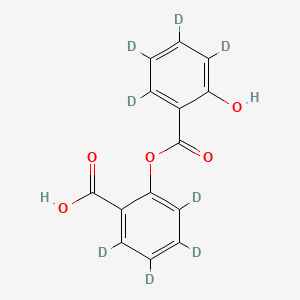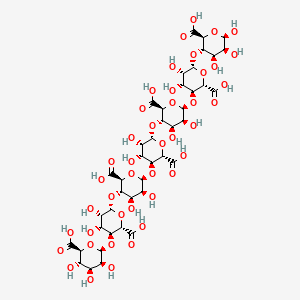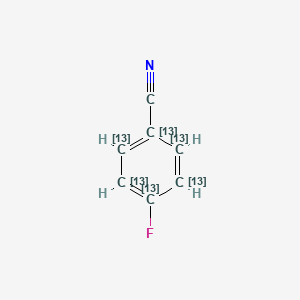
4-Fluorobenzonitrile-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluorobenzonitrile-13C6: is a compound where the benzene ring is substituted with a fluorine atom at the para position and a nitrile group at the meta position. The “13C6” denotes that all six carbon atoms in the benzene ring are isotopically labeled with carbon-13, a stable isotope of carbon. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which aids in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzonitrile-13C6 typically involves the isotopic labeling of benzene with carbon-13, followed by the introduction of the fluorine and nitrile groups. One common method involves the following steps:
Isotopic Labeling: Benzene is labeled with carbon-13 through a series of reactions involving carbon-13 labeled precursors.
Fluorination: The labeled benzene is then subjected to electrophilic aromatic substitution to introduce the fluorine atom at the para position.
Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isotopic Labeling: Large quantities of benzene are isotopically labeled with carbon-13.
Fluorination and Nitrile Introduction: The labeled benzene undergoes fluorination and nitrile introduction in large reactors, often using automated systems to ensure precision and efficiency.
化学反应分析
Types of Reactions: 4-Fluorobenzonitrile-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products:
Oxidation: 4-Fluorobenzoic acid-13C6.
Reduction: 4-Fluorobenzylamine-13C6.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-Fluorobenzonitrile-13C6 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.
作用机制
The mechanism of action of 4-Fluorobenzonitrile-13C6 depends on its specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to track its transformation and interaction with various enzymes and molecular targets. The fluorine and nitrile groups can interact with specific enzymes, altering their activity and providing insights into enzyme function and inhibition.
相似化合物的比较
4-Fluorobenzonitrile: The non-labeled version of the compound.
4-Chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-Bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
4-Iodobenzonitrile: Similar structure but with an iodine atom instead of fluorine.
Comparison: 4-Fluorobenzonitrile-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in analytical and research applications. The presence of the fluorine atom also imparts specific chemical properties, such as increased stability and reactivity, compared to other halogenated benzonitriles.
属性
分子式 |
C7H4FN |
|---|---|
分子量 |
127.068 g/mol |
IUPAC 名称 |
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI 键 |
AEKVBBNGWBBYLL-ZFJHNFROSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)F |
规范 SMILES |
C1=CC(=CC=C1C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
